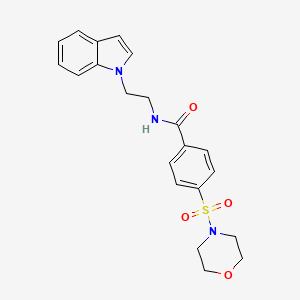

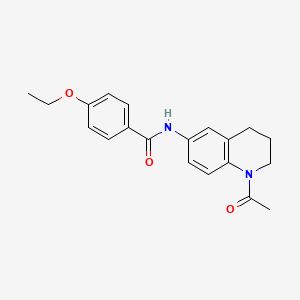

N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide” is a compound that has been synthesized in the field of organic chemistry . The compound has a molecular formula of C17H16N2O .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the title compound was obtained in high yield in the reaction between tryptamine and naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a key component of many biologically active compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.322 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 558.3±33.0 °C at 760 mmHg, and a flash point of 291.4±25.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

N-Benzoyl-N'-dialkylthiourea derivatives, including compounds related to N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide and their Co(III) complexes, have been synthesized and characterized through elemental analysis, FTIR, and NMR methods. These compounds exhibit antifungal activity against pathogens responsible for significant plant diseases, highlighting their potential in agricultural applications (Zhou Weiqun et al., 2005).

Medicinal Chemistry and Drug Design

Research into derivatives of this compound has led to the exploration of their pharmaceutical properties. For instance, novel (2-morpholinylmethyl)benzamide derivatives have been investigated for their therapeutic potential, contributing to the development of new medicines (Liang-Jie Zhang, 2009).

Antiproliferative and Antitumor Activities

A series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides, closely related to the chemical structure , were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds demonstrated potent antiproliferative activities, suggesting their potential as novel antiproliferative agents in cancer treatment (Xiao-meng Wang et al., 2015).

Platelet Aggregation Inhibition

Studies on related compounds, such as (S)-(-)-ethyl[6-[4-(morpholinoformimidoyl)benzamido]-3,4-dihydro-2H-1-benzopyran-3-yl]acetate hydrochloride (MS-180), have shown significant antiaggregatory and antithrombotic effects. These findings suggest potential applications in preventing thrombotic diseases, highlighting the importance of this class of compounds in cardiovascular research (H. Banno et al., 1999).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential biological activities, given the known diverse pharmacological properties of indole derivatives . Additionally, the synthesis of this compound could be optimized for potential industrial applications.

Eigenschaften

IUPAC Name |

N-(2-indol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c25-21(22-10-12-23-11-9-17-3-1-2-4-20(17)23)18-5-7-19(8-6-18)29(26,27)24-13-15-28-16-14-24/h1-9,11H,10,12-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJLWYKVHMRNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine](/img/structure/B2697633.png)

![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2697636.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2697637.png)

![ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2697639.png)

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2697642.png)

![3-[3-[(4-Cyano-2-fluorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697643.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2697645.png)

![N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide](/img/structure/B2697648.png)